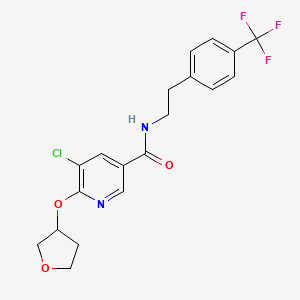![molecular formula C19H21ClN2O5 B2619445 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid CAS No. 1105639-00-6](/img/structure/B2619445.png)
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as ADAFA and belongs to the class of adamantane derivatives. ADAFA has been found to have a variety of biological and biochemical effects, making it a promising candidate for further research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves the reaction of 2-(Adamantan-1-yl)acetic acid with 2-chloro-5-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate and subsequent formylation of the amine group.
Starting Materials
Adamantane, Bromine, Sodium hydroxide, Ethyl acetate, Sodium bicarbonate, 2-(Adamantan-1-yl)acetic acid, Thionyl chloride, 2-chloro-5-nitrobenzoic acid, Dimethylformamide, Triethylamine, Sodium borohydride, Methanol, Formic acid
Reaction
Bromination of Adamantane to form 1-bromoadamantane, Reaction of 1-bromoadamantane with sodium hydroxide and ethyl acetate to form 1-adamantyl acetate, Hydrolysis of 1-adamantyl acetate with sodium hydroxide to form 2-(Adamantan-1-yl)acetic acid, Reaction of 2-(Adamantan-1-yl)acetic acid with thionyl chloride to form 2-(Adamantan-1-yl)acetyl chloride, Reaction of 2-(Adamantan-1-yl)acetyl chloride with 2-chloro-5-nitrobenzoic acid and triethylamine in dimethylformamide to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzoic acid, Reduction of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzoic acid with sodium borohydride in methanol to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzyl alcohol, Formylation of the amine group in 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzyl alcohol with formic acid to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
作用機序
The mechanism of action of ADAFA is not fully understood, but studies have shown that it can interact with specific proteins and enzymes in the body. ADAFA has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. ADAFA has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
生化学的および生理学的効果
Studies have shown that ADAFA has a variety of biochemical and physiological effects. ADAFA has been found to inhibit the growth of cancer cells in vitro and in vivo. ADAFA has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines. Additionally, ADAFA has been found to inhibit the growth of bacteria, making it a potential candidate for use as an antibacterial agent.
実験室実験の利点と制限
One of the advantages of using ADAFA in lab experiments is its ability to inhibit the growth of cancer cells. This property makes ADAFA a useful tool for studying the mechanisms of cancer growth and proliferation. Additionally, ADAFA has been found to have anti-inflammatory properties, which can be useful in studying the immune system. However, one of the limitations of using ADAFA in lab experiments is its potential toxicity. Studies have shown that ADAFA can be toxic to certain cells, and care must be taken when using this compound in experiments.
将来の方向性
There are several future directions for research on ADAFA. One area of research is in the development of new anti-cancer drugs based on ADAFA. Researchers are also studying the potential use of ADAFA as an anti-inflammatory agent and as an antibacterial agent. Additionally, studies are being conducted to better understand the mechanism of action of ADAFA and its potential toxicity. Overall, ADAFA is a promising candidate for further research in the field of scientific research.
科学的研究の応用
ADAFA has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that ADAFA has anti-cancer properties and can inhibit the growth of cancer cells. ADAFA has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of bacterial growth.
特性
IUPAC Name |
2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBGYFZSOEVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)
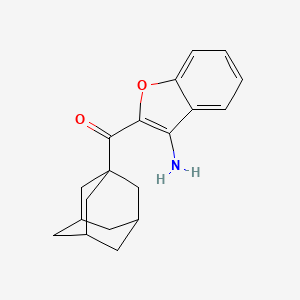
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
![2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2619366.png)
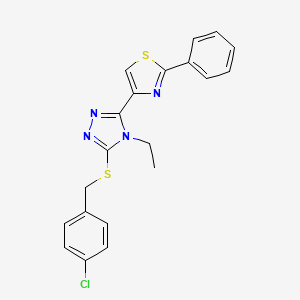
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)
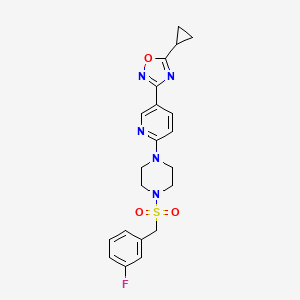
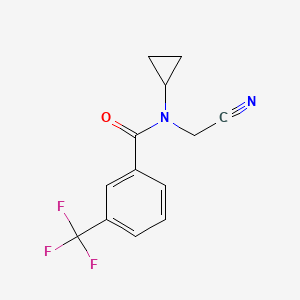
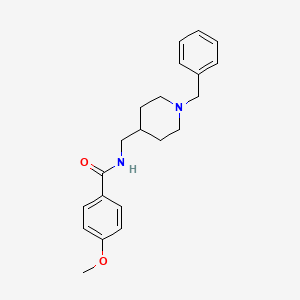
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)
